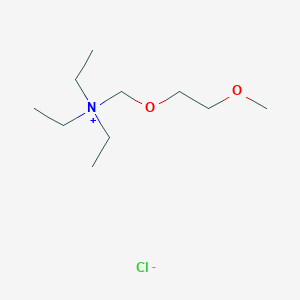

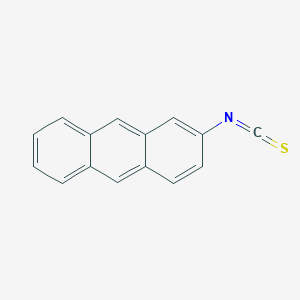

![molecular formula C7H13N3O B1283950 2-氰基-N-[2-(二甲基氨基)乙基]乙酰胺 CAS No. 15029-55-7](/img/structure/B1283950.png)

2-氰基-N-[2-(二甲基氨基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

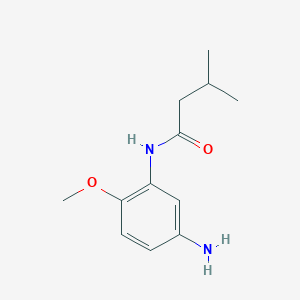

The compound 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide is a multifunctional molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds. It contains both cyano and acetamide functional groups, which are reactive sites for further chemical transformations. The presence of the dimethylamino group suggests potential for interaction with other chemical entities, possibly through hydrogen bonding or as a coordinating ligand.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of cyanoacetamide derivatives with other reagents to form a diverse array of heterocyclic structures. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a compound similar to 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide, which is then used to synthesize various heterocyclic derivatives . Another example is the synthesis of 2-cyano-3-(dimethylamino)prop-2-ene thioamide, which is used as a reagent for the synthesis of ethyl nicotinates and nicotinonitriles .

Molecular Structure Analysis

The molecular structure of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide is characterized by the presence of a cyano group and an acetamide moiety attached to a dimethylaminoethyl chain. This structure is conducive to a variety of chemical reactions due to the presence of multiple reactive sites. The cyano group can participate in nucleophilic addition reactions, while the acetamide moiety can undergo condensation reactions .

Chemical Reactions Analysis

The cyanoacetamide core is versatile in heterocyclic chemistry, as it can undergo various reactions to form different heterocyclic compounds. For example, cyanoacetamide derivatives can react with ethyl cyanoacetate to form heterocyclic compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . Additionally, the reaction of cyanoacetamide anion with 1,3-diketones leads to the formation of 3-cyano-2(1H)-pyridinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide and its derivatives are influenced by their molecular structure. The presence of the cyano group contributes to the polarity of the molecule, which can affect its solubility in various solvents. The dimethylamino group can impact the basicity of the compound, making it a potential ligand for metal ions or a base for protonation . The reactivity ratios of copolymerizations involving related dimethylaminoethyl methacrylate indicate controlled reactions with predictable molecular weights, which is relevant for understanding the behavior of the compound in polymer synthesis .

科学研究应用

分子印迹聚合物:Fahim等人(2021年)研究了5-氨基尿嘧啶与乙基氰乙酸酯的反应,导致产生2-氰基-N-(2,4-二氧杂-1,2,3,4-四氢嘧啶-5-基)乙酰胺。这种化合物进一步被用于制备分子印迹聚合物(MIPs),在纸张生产和抗菌活性方面显示出潜在应用(Fahim & Abu-El Magd, 2021)。

4-羟基-2-吡啶酮的合成:Chen等人(2013年)合成了4-羟基-2-吡啶酮,这是各种化学应用中感兴趣的化合物,使用了从涉及2-氰基-N-[2-(二甲基氨基)乙基]乙酰胺的反应中得到的乙基2-氰基-5-(二甲基氨基)-3-甲氧基戊-2,4-二烯酸乙酯(Chen, Sheng-yin, & Shao-hua, 2013)。

有机合成试剂:Dyachenko(2019年)描述了从涉及2-氰基-N-[2-(二甲基氨基)乙基]乙酰胺的类似过程中得到的2-氰基-3-(二甲基氨基)丙-2-烯硫代酰胺作为合成乙酸烟碱和烟酰腈的新型试剂,表明其在有机合成中的实用性(Dyachenko, 2019)。

抗肿瘤活性:Fahim等人(2019年)探讨了2-氰基-N-(2,4-二氧杂-1,2,3,4-四氢嘧啶-5-基)乙酰胺与DMF-DMA的反应,产生的化合物在体外对HepG2细胞系表现出显著的抗肿瘤活性(Fahim, Elshikh, & Darwish, 2019)。

内酰胺和酸酰胺的缩醛:Granik等人(1977年)利用α-氰基-β-二甲基氨基丙烯酸酰胺,与2-氰基-N-[2-(二甲基氨基)乙基]乙酰胺密切相关,制备了烯胺基丙烯酰胺,进一步环化形成各种杂环化合物(Granik, Belyaeva, Glushkov, Vlasova, & Anisimova, 1977)。

化学中的肽键形成:Subirós‐Funosas,El‐Faham和Albericio(2014年)讨论了乙基2-氰基-2-羟基亚胺酸乙酯,2-氰基-N-[2-(二甲基氨基)乙基]乙酰胺的衍生物,在肽键形成中的应用,这是有机和药物化学中的关键过程(Subirós‐Funosas,El‐Faham和Albericio,2014年)。

晶体生长和光电应用:Gupta和Singh(2015年)展示了供体-π-受体色素的大单晶生长,包括从2-氰基-N-[2-(二甲基氨基)乙基]乙酰胺衍生的乙基2-氰基-3-(4-(二甲基氨基)苯基)丙烯酸乙酯。这些色素显示了在光电应用中的潜力(Gupta和Singh,2015年)。

有机化合物的合成和结构研究:Wojdyla等人(2022年)研究了使用环取代的乙基2-氰基-3-苯基-2-丙烯酸酯合成新型共聚物,突出了2-氰基-N-[2-(二甲基氨基)乙基]乙酰胺衍生物在聚合物化学中的多功能应用(Wojdyla et al., 2022)。

安全和危害

未来方向

属性

IUPAC Name |

2-cyano-N-[2-(dimethylamino)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-10(2)6-5-9-7(11)3-4-8/h3,5-6H2,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVCUMFMVKBSJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556887 |

Source

|

| Record name | 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-N-[2-(dimethylamino)ethyl]acetamide | |

CAS RN |

15029-55-7 |

Source

|

| Record name | 2-Cyano-N-[2-(dimethylamino)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

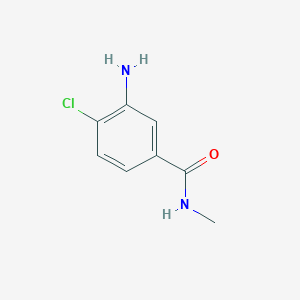

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)